An In-depth Technical Guide to the Chemical Structure and Properties of Ketotifen Fumarate
An In-depth Technical Guide to the Chemical Structure and Properties of Ketotifen Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketotifen fumarate is a second-generation, non-competitive H1-antihistamine and mast cell stabilizer with a well-established profile in the management of allergic conditions, including allergic conjunctivitis and the prophylactic treatment of asthma.[1][2] Its dual mechanism of action, which involves both the blockade of histamine H1 receptors and the inhibition of inflammatory mediator release from mast cells, makes it a valuable therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of ketotifen fumarate, intended to serve as a resource for researchers, scientists, and professionals engaged in drug development.
Chemical Structure and Identification
Ketotifen fumarate is the fumarate salt of the active moiety, ketotifen.[3][4] The systematic IUPAC name for ketotifen fumarate is (E)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one.[4]
Table 1: Chemical Identification of Ketotifen Fumarate
| Identifier | Value |
| IUPAC Name | (E)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one[4] |
| CAS Number | 34580-14-8[3] |
| Molecular Formula | C₂₃H₂₃NO₅S[4] |
| Molecular Weight | 425.5 g/mol [4] |
| SMILES | CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=C/C(=O)O)\C(=O)O[4] |
| InChI Key | YNQQEYBLVYAWNX-WLHGVMLRSA-N[4] |
| Synonyms | Zaditen, Zaditor, Ketotifen hydrogen fumarate[4] |
Physicochemical Properties
Ketotifen fumarate is an off-white to yellowish crystalline powder.[5] Its solubility and other physicochemical characteristics are critical for its formulation and bioavailability.
Table 2: Physicochemical Properties of Ketotifen Fumarate
| Property | Value |
| Appearance | Off-white crystalline powder[5] |
| Melting Point | >191°C (decomposes)[5] |
| Solubility | Water: 16.67 mg/mL[5]DMSO: ≥ 100 mg/mL[5]Ethanol: Sparingly solubleMethanol: Slightly soluble[6] |
| pH (1.2% aqueous solution) | 3.6 |
| pKa | 8.43 ± 0.11 |
| LogP | 3.85 (estimated for ketotifen base) |
Pharmacological Properties and Mechanism of Action
Ketotifen fumarate exerts its therapeutic effects through a dual mechanism of action: potent and selective antagonism of the histamine H1 receptor and stabilization of mast cells, thereby inhibiting the release of pro-inflammatory mediators.
Histamine H1 Receptor Antagonism
Ketotifen is a selective inverse agonist of the histamine H1 receptor.[6] It exhibits a high affinity for the H1 receptor with a Ki value of 1.3 nM.[3] Its selectivity for the H1 receptor is significantly greater than for H2 and H3 receptors, with Ki values of 987 nM and 2,500 nM, respectively.[3] By blocking the H1 receptor, ketotifen prevents histamine-induced symptoms of allergic reactions such as itching, vasodilation, and increased vascular permeability.[7]
Mast Cell Stabilization
A key aspect of ketotifen's pharmacological profile is its ability to stabilize mast cells. It inhibits the degranulation of mast cells in response to various stimuli, thereby preventing the release of a wide array of inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[6][7][8] Ketotifen has been shown to inhibit the degranulation of rat peritoneal mast cells induced by compound 48/80 at concentrations of 50 and 100 µM.[3] Furthermore, it effectively inhibits histamine and tryptase release from human conjunctival mast cells at concentrations ranging from approximately 10⁻¹¹ to 10⁻⁴ M.[9]
Anti-inflammatory Effects
Beyond its primary antihistaminic and mast cell-stabilizing properties, ketotifen also exhibits broader anti-inflammatory effects. It has been demonstrated to inhibit the chemotaxis and activation of eosinophils, which are key effector cells in allergic inflammation.[10]
Table 3: Pharmacological Activity of Ketotifen Fumarate
| Target/Activity | Quantitative Data |
| Histamine H1 Receptor Affinity (Ki) | 1.3 nM[3] |
| Histamine H2 Receptor Affinity (Ki) | 987 nM[3] |
| Histamine H3 Receptor Affinity (Ki) | 2,500 nM[3] |
| Mast Cell Degranulation Inhibition (Rat Peritoneal Mast Cells) | Effective at 50 and 100 µM[3] |
| Histamine Release Inhibition (Human Conjunctival Mast Cells) | >90% inhibition at 10⁻¹¹ to 10⁻⁴ M[9] |
| Tryptase Release Inhibition (Human Conjunctival Mast Cells) | >90% inhibition at 10⁻¹⁰ to 10⁻⁴ M[9] |
| Passive Cutaneous Anaphylaxis (PCA) Inhibition (Rats, 20 mg/kg, p.o.) | 54.6% inhibition[3] |
Signaling Pathways
The therapeutic effects of ketotifen fumarate are mediated through its interaction with key signaling pathways involved in the allergic inflammatory cascade.
Histamine H1 Receptor Signaling
By acting as an inverse agonist at the H1 receptor, ketotifen blocks the downstream signaling cascade typically initiated by histamine binding. This includes the inhibition of Gq/11 protein activation and the subsequent prevention of phospholipase C (PLC) activation, which leads to a reduction in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, the mobilization of intracellular calcium and the activation of protein kinase C (PKC) are suppressed, mitigating the cellular responses to histamine.
Mast Cell Degranulation Pathway
Ketotifen's mast cell stabilizing effect is multifaceted. It is believed to interfere with the increase in intracellular calcium concentration that is a critical trigger for degranulation. By preventing this calcium influx, ketotifen inhibits the fusion of granular membranes with the plasma membrane, thereby blocking the release of pre-formed mediators such as histamine and tryptase.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of ketotifen fumarate. The following sections outline the protocols for key experiments.
Histamine H1 Receptor Binding Assay
This assay determines the affinity of ketotifen for the H1 receptor using a radioligand binding technique.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the H1 receptor (e.g., HEK293T cells transfected with the human H1 receptor) in an appropriate buffer.[5]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of ketotifen fumarate.[5] Non-specific binding is determined in the presence of a high concentration of a non-labeled H1 antagonist (e.g., mianserin).[5]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[5]
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[5]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
Data Analysis: Determine the IC₅₀ value of ketotifen fumarate and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]
Mast Cell Degranulation Assay
This assay evaluates the ability of ketotifen to inhibit the release of mediators from mast cells.
Detailed Methodology:
-
Cell Isolation: Isolate mast cells from a suitable source, such as rat peritoneum or human conjunctival tissue.[9]
-
Pre-incubation: Pre-incubate the isolated mast cells with various concentrations of ketotifen fumarate or a vehicle control.
-
Stimulation: Induce degranulation by adding a secretagogue, such as compound 48/80 or anti-IgE.[3][9]
-
Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Quantification: Measure the amount of a released mediator (e.g., histamine or β-hexosaminidase) in the supernatant using an appropriate assay (e.g., ELISA or a colorimetric enzyme assay).[11] The percentage of inhibition is calculated relative to the control.
Eosinophil Chemotaxis Assay
This assay assesses the effect of ketotifen on the directed migration of eosinophils towards a chemoattractant.
Detailed Methodology:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of human donors using density gradient centrifugation and immunomagnetic separation.[12]
-
Boyden Chamber Assembly: Place a microporous filter in a Boyden chamber. Add a chemoattractant (e.g., eotaxin, IL-5) to the lower chamber.[12]
-
Cell Loading: Pre-incubate the isolated eosinophils with different concentrations of ketotifen fumarate and then place them in the upper chamber.[12]
-
Incubation: Incubate the chamber to allow for cell migration towards the chemoattractant.[12]
-
Analysis: Remove the filter, fix, and stain it. Count the number of migrated cells in multiple high-power fields using a microscope.[12] The inhibition of chemotaxis is calculated relative to the vehicle control.
Conclusion
Ketotifen fumarate is a well-characterized molecule with a robust pharmacological profile that underpins its clinical efficacy in allergic disorders. Its dual action as a potent H1-antihistamine and a mast cell stabilizer provides a comprehensive approach to managing the complex pathophysiology of allergic reactions. The detailed chemical, physicochemical, and pharmacological data, along with the experimental protocols presented in this guide, offer a valuable resource for scientists and researchers in the field of drug discovery and development. Further investigation into the nuanced molecular interactions and signaling pathways affected by ketotifen may yet unveil additional therapeutic applications for this versatile compound.
References
- 1. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 2. Compound 48/80, a Mast Cell Stimulator, Enhances Synthesis of IgE and IgG Induced by Intranasal Application of Ovalbumin in Mice [jstage.jst.go.jp]
- 3. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovalbumin-induced acute allergic asthma in mouse or rat - Fraunhofer ITEM [item.fraunhofer.de]
- 10. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
